N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide is a useful research compound. Its molecular formula is C23H25FN6O2 and its molecular weight is 436.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-fluorophenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathway often includes the formation of the triazine ring and subsequent modifications to introduce the dimethylamino and fluorophenoxy groups.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidinone structures have shown promising results against various cancer cell lines. A study demonstrated that compounds with a 4-(dimethylamino)phenyl moiety significantly inhibited colony formation in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines at low micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Activity Description |
---|---|---|---|
Compound 3d | MDA-MB-231 | 1.0 | Complete inhibition of colony growth |
Compound 3d | Panc-1 | 2.0 | Strong effect on spheroid growth |
Compound 5k | MDA-MB-231 | 0.5 | Significant reduction in cell viability |
Compound 5l | Panc-1 | 0.8 | Effective against tumor spheroids |
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Kinases : Some studies suggest that such compounds may inhibit specific kinases involved in cancer cell signaling pathways, contributing to their antiproliferative effects .
Other Biological Activities
Apart from anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. The presence of the pyrrolidinyl group has been associated with enhanced interaction with bacterial membranes, potentially leading to increased antibacterial efficacy against Gram-positive pathogens .
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrrolidinone derivatives indicated that modifications to the core structure could significantly enhance anticancer properties, with some derivatives demonstrating IC50 values below 1 μM against aggressive cancer cell lines .
- Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit potent activity against various strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(4-fluorophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-29(2)22-26-20(27-23(28-22)30-12-3-4-13-30)15-25-21(31)16-6-5-7-19(14-16)32-18-10-8-17(24)9-11-18/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYEOCNPJFYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.